molecular formula C17H21N5O2S B13886751 N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide

Cat. No.: B13886751
M. Wt: 359.4 g/mol
InChI Key: YQRBLPOAPQPOLT-UHFFFAOYSA-N
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Description

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through Cu-catalyzed reactions, microwave-assisted reactions, or pyrrole-based reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific protein kinases, such as RAC-alpha serine/threonine-protein kinase (AKT1) and glycogen synthase kinase-3 beta (GSK3β) . By binding to the active sites of these kinases, it prevents their phosphorylation and subsequent activation, thereby modulating various cellular pathways involved in metabolism, proliferation, and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide is unique due to its specific structural features, such as the dimethyl and phenyl substitutions, which confer distinct binding properties and selectivity towards certain kinases. This makes it a valuable compound for targeted therapeutic applications.

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide

InChI

InChI=1S/C17H21N5O2S/c1-11-12(2)20-17-14(11)16(18-9-10-19-25(3,23)24)21-15(22-17)13-7-5-4-6-8-13/h4-8,19H,9-10H2,1-3H3,(H2,18,20,21,22)

InChI Key

YQRBLPOAPQPOLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=NC(=N2)C3=CC=CC=C3)NCCNS(=O)(=O)C)C

Origin of Product

United States

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